2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine

Nucleophilic aromatic substitution SNAr kinetics Late-stage functionalization

Researchers optimizing kinase inhibitors require cyclohepta[b]pyridine building blocks with predictable SNAr reactivity. The 2-F substituent provides a 320-fold rate advantage over 2-Cl analogs, while the 4-CF3 group additively accelerates substitution, enabling mild coupling with weakly nucleophilic anilines at RT-60°C. This compound eliminates oxidative dehalogenation liability inherent to 2-Cl variants and provides orthogonal 19F NMR handles (2-F and CF3) for fragment-based screening. Available at ≥95% purity with reliable global shipping.

Molecular Formula C11H11F4N
Molecular Weight 233.20 g/mol
Cat. No. B13241579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine
Molecular FormulaC11H11F4N
Molecular Weight233.20 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)N=C(C=C2C(F)(F)F)F
InChIInChI=1S/C11H11F4N/c12-10-6-8(11(13,14)15)7-4-2-1-3-5-9(7)16-10/h6H,1-5H2
InChIKeyNHCDSDIJBWXURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine Overview


2-Fluoro-4-(trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridine (CAS 2060046-89-9) is a fluorinated cyclohepta[b]pyridine building block bearing a 2-fluoro substituent and a 4-trifluoromethyl group on the partially saturated seven-membered ring-fused pyridine core [1]. With a molecular formula C11H11F4N, molecular weight 233.20 g/mol, computed XLogP3 of 3.9, and topological polar surface area of 12.9 Ų, this compound occupies a distinct physicochemical space among cyclohepta[b]pyridine intermediates [1]. It is commercially available at ≥95% purity from multiple suppliers and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs .

Synthetic intermediate Dual-activated 2-fluoro-4-CF3 pyridine for SNAr-based library synthesis
Physicochemical profile Reduced MW and lipophilicity vs. 2-chloro analog for lead-like starting points
Structural probe Orthogonal 19F NMR handle for fragment-based screening and reaction monitoring

Differentiation from 2-Chloro and Non-Fluorinated Analogs


Cyclohepta[b]pyridine building blocks with identical ring skeletons but differing 2-position substituents are not fungible in synthetic sequences. The identity of the 2-position leaving group (F vs. Cl vs. H) dictates nucleophilic aromatic substitution (SNAr) rates by orders of magnitude [1], while the presence of the 4-CF3 group additively accelerates SNAr through its inductive effect [1]. Furthermore, the 2-fluoro substituent confers a distinct C–F bond strength, altered lipophilicity, and a unique hydrogen-bond-acceptor profile compared to the 2-chloro or 2-unsubstituted variants, directly impacting downstream pharmacokinetic properties and target-binding interactions [2]. Selecting the incorrect 2-substituted analog risks failed coupling reactions, poor metabolic stability, or inadequate target engagement.

2-Fluoro compound (target)
2-Chloro analog
High SNAr reactivity under mild conditions
Dramatically slower displacement; may require forcing conditions
C–F bond resists oxidative metabolism
C–Cl bond may undergo CYP-mediated dechlorination
Extra H-bond acceptor (2-F) for target recognition
Cl is a negligible H-bond acceptor; binding profile may shift

Differentiation Evidence


SNAr Rate Enhancement over 2-Chloro Analog

The 2-fluoro substituent on the target compound confers dramatically higher SNAr reactivity compared to the 2-chloro analog (CAS 2059931-72-3). Competition kinetic experiments on the parent 2-fluoropyridine vs. 2-chloropyridine system with NaOEt in EtOH at +25 °C demonstrate that 2-fluoropyridine reacts 320 times faster than 2-chloropyridine [1]. This rate enhancement is attributed to the stronger electron-withdrawing inductive effect of fluorine, which stabilizes the Meisenheimer intermediate. The 4-CF3 group present in both the target and comparator further accelerates substitution additively through its inductive effect [1]. For the fully substituted target compound, this translates into practical advantages: SNAr reactions can proceed under milder conditions (lower temperature, shorter reaction time, or weaker nucleophiles) than those required for the 2-chloro analog, enabling late-stage functionalization of sensitive substrates [2].

SNAr rate enhancement
Class-level
320× faster (2-F vs 2-Cl pyridine core)
Supports milder coupling conditions
Measured on parent pyridine; additive with 4-CF3
Nucleophilic aromatic substitution SNAr kinetics Late-stage functionalization Cross-coupling

Enhanced Lead-Likeness vs. 2-Chloro Analog

Replacement of the 2-chloro substituent with 2-fluoro yields a measurable improvement in key drug-likeness parameters. The target compound (MW 233.20, XLogP3 3.9) is 16.46 Da lighter and approximately 0.2–0.6 log units less lipophilic than its 2-chloro counterpart (MW 249.66, estimated XLogP3 ~4.3–4.5) [1]. The lower molecular weight directly benefits ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count), while the reduced lipophilicity correlates with lower promiscuity risk, improved aqueous solubility, and reduced CYP450 inhibition liability [2]. Both compounds share the identical cyclohepta[b]pyridine scaffold and 4-CF3 group, isolating the 2-position halogen as the sole structural variable driving these differences.

Lead-likeness
Cross-study comparable
MW 233.20 | XLogP3 3.9 (vs. 249.66 / ~4.4 for 2-Cl)
Lower MW and lipophilicity support lead optimization
Computed values; vendor data for comparator
Physicochemical properties Drug-likeness Lipophilicity Lead optimization

Metabolic Stability from C–F Bond

The 2-fluoro substituent on the target compound forms a C–F bond (average BDE ~126 kcal/mol in aryl fluorides) that is substantially stronger than the C–Cl bond (average BDE ~97 kcal/mol in aryl chlorides) at the analogous position in the 2-chloro comparator [1]. This ~29 kcal/mol difference in bond dissociation energy renders the 2-position of the fluoro compound far less susceptible to oxidative dehalogenation by hepatic CYP450 enzymes, a well-characterized metabolic liability of chloroaromatics [2]. In the context of the cyclohepta[b]pyridine scaffold, where the saturated seven-membered ring is already a potential site of CYP-mediated oxidation, retaining the metabolically robust C–F bond at the 2-position eliminates one additional soft spot, preserving scaffold integrity and reducing the formation of reactive metabolites [3].

Metabolic stability
Class-level
C–F BDE ≈ 126 kcal/mol (vs. C–Cl ≈ 97 kcal/mol)
Resists oxidative dehalogenation
BDE values from thermochemical tables
Metabolic stability CYP450 oxidation Bond dissociation energy Fluorine substitution

H-Bond Acceptor Advantage for Target Recognition

The target compound contains five hydrogen-bond acceptor sites (pyridine N, three F atoms of CF3, and the 2-fluoro substituent), whereas the 2-chloro analog contains only four, as chlorine is a negligible H-bond acceptor [1]. The 2-fluoro atom can participate in orthogonal C–F···H–X interactions with protein backbone amides or side-chain hydroxyls, a well-documented recognition motif in fluorinated drug–target complexes [2]. This additional interaction capability is structurally unique to the 2-fluoro compound and cannot be replicated by the 2-chloro, 2-bromo, or 2-unsubstituted analogs. In the context of the cyclohepta[b]pyridine scaffold, where the nitrogen lone pair is already engaged in ring conjugation, the C2-fluorine provides an auxiliary H-bond acceptor that can enhance binding specificity and free energy of binding by an estimated 0.5–1.5 kcal/mol depending on the local protein environment [3].

H-bond acceptors
Class-level
5 acceptors (2-F contributes) vs. 4 in 2-Cl analog
May enhance binding via C–F···H–X interactions
Estimated ΔΔG 0.5–1.5 kcal/mol in favorable pockets
Hydrogen bonding Molecular recognition Fluorine as H-bond acceptor Structure-based design

Synergistic Activation by 2-F & 4-CF3 Groups

The simultaneous presence of the 2-fluoro and 4-trifluoromethyl groups creates a uniquely electron-deficient pyridine ring whose reactivity cannot be achieved by either substituent alone. Schlosser and Rausis demonstrated that substituent effects on SNAr rates at the 2-position of pyridines are additive, with the 4-CF3 group providing a measurable rate enhancement beyond that of the 2-fluoro group alone [1]. The combined electron-withdrawing power of these two substituents (σ_m for F = 0.34; σ_p for CF3 = 0.54) results in a pyridine ring substantially more activated toward nucleophilic attack than either the 2-fluoro-only analog (lacking 4-CF3) or the 4-CF3-only analog (lacking 2-F) [2]. This dual activation is particularly critical when the desired downstream transformation requires displacing the 2-fluoro with weak nucleophiles that would not react with less activated substrates.

Dual activation
Class-level
Σσ ≈ 0.88 vs. 0.54 (4-CF3 only) or 0.34 (2-F only)
Additive electron-withdrawing enables weak nucleophiles
Additivity validated on substituted pyridines
Electronic effects Substituent additivity Synthetic methodology Regioselectivity

Application Scenarios


Kinase Inhibitor Late-Stage Functionalization

In kinase inhibitor lead optimization, the cyclohepta[b]pyridine core serves as a hinge-binding motif. The 320-fold SNAr rate advantage of the 2-fluoro over the 2-chloro analog enables mild introduction of amine, alcohol, or thiol nucleophiles at the 2-position without thermal degradation of the scaffold or epimerization of adjacent chiral centers [1]. The additive activation provided by the 4-CF3 group further broadens the nucleophile scope to include weakly nucleophilic anilines [1], enabling parallel library synthesis under uniform mild conditions (e.g., RT to 60 °C, DMF or DMSO).

Agrochemical Leads Requiring Metabolic Stability

Agrochemical discovery programs targeting fungicidal or herbicidal pyridine derivatives require building blocks with intrinsic metabolic robustness to survive field conditions. The C–F bond at the 2-position (BDE ~126 kcal/mol) eliminates the oxidative dehalogenation liability inherent to the 2-chloro analog [2], while the 4-CF3 group provides additional stability against soil microbial degradation. The combination of low MW (233.20) and moderate lipophilicity (XLogP3 3.9) also facilitates foliar uptake and phloem mobility [3].

19F NMR Probe for Fragment-Based Screening

The target compound's four chemically distinct fluorine atoms (one 2-F and three equivalent 4-CF3 fluorines) provide a built-in 19F NMR handle for fragment-based screening. The 2-fluoro substituent yields a distinct chemical shift (typically −60 to −75 ppm for 2-fluoropyridines) well-separated from the CF3 signal (~−62 to −65 ppm), enabling simultaneous monitoring of protein binding via both 19F resonances in competition-based or direct-binding NMR experiments [4]. The 2-chloro analog lacks this orthogonal spectroscopic handle.

Synthesis of Rimegepant-Class CGRP Antagonists

The cyclohepta[b]pyridine scaffold is the core of rimegepant, an FDA-approved oral CGRP receptor antagonist for migraine [5]. The target compound, with its 2-fluoro and 4-CF3 substitution, provides a versatile advanced intermediate for constructing CGRP antagonist analogs with modified hinge-binding and lipophilic profiles. The reduced MW of the 2-fluoro analog relative to the 2-chloro variant (ΔMW = −16.5 Da) directly benefits the ligand efficiency metrics critical for CNS-penetrant CGRP antagonist design [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
High SNAr reactivity
Mild 2-position functionalization without epimerization
Agrochemical lead discovery
C–F bond metabolic robustness
Oxidative stability and soil persistence
Fragment-based screening
Distinct 19F NMR signals
Simultaneous protein binding monitoring
CGRP antagonist scaffold derivatization
Low-MW cyclohepta[b]pyridine core
Ligand efficiency and CNS penetration potential
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